molecular formula C15H21N5O3 B2784307 6-(3-Ethoxypropyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 869344-87-6

6-(3-Ethoxypropyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2784307
CAS RN: 869344-87-6
M. Wt: 319.365
InChI Key: SOWVPQVQTHGKJQ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole derivatives are synthesized using various methods. For instance, indole-2-carboxylic acid or pyrrole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole (CDI), in the presence of a base under microwave conditions, resulted in imidazol .


Molecular Structure Analysis

Imidazole has a unique chemical complexity despite being small. It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions. For example, a reaction of tetraynes with imidazole derivatives and oxygen can produce various multifunctionalized tricyclic isoindole-1,3-diones in good to excellent yields in the absence of metals, catalysts, and bases .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Biological Activity

Acetals of Lactams and Amides of Acids : Research has explored the synthesis of derivatives related to 6-(3-Ethoxypropyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione, focusing on 7,8-polymethylenepurine derivatives. These compounds are precursors for a range of substances with potential antiviral and antihypertensive activities. The study utilized condensation reactions to produce these derivatives, demonstrating the chemical's versatility in synthesizing biologically active molecules (Nilov et al., 1995).

Precursors for Purine Analogs

Synthesis of Disubstituted 1-Benzylimidazoles : Research on synthesizing 4- and 5-disubstituted 1-benzylimidazoles as important precursors for purine analogs highlights another aspect of scientific application. This research outlines methods for creating complex molecules that serve as building blocks for further chemical synthesis, potentially leading to new therapeutic agents (Alves, Proença, & Booth, 1994).

Novel Enaminopurines Synthesis

Novel 6-Enaminopurines : Another study focused on synthesizing novel 6-enaminopurines from 5-amino-4-cyanoformimidoyl imidazoles, utilizing different approaches to achieve these derivatives. Such compounds have potential applications in medicinal chemistry and drug development, showcasing the chemical's role in innovative synthetic strategies (Carvalho et al., 2004).

Multi-Component Synthesis

Benzo[g]imidazo[1,2-a]quinolinedione Derivatives : The multi-component synthesis of benzo[g]imidazo[1,2-a]quinolinedione derivatives from the chemical showcases its utility in forming fused polycyclic structures. These structures are related to bioactive heterocycles, indicating potential applications in developing pharmacologically active compounds (Bayat, Hosseini, & Notash, 2016).

Safety and Hazards

Safety data sheets indicate that imidazole may form combustible dust concentrations in air and is harmful if swallowed. It causes severe skin burns and eye damage, may cause respiratory irritation, and may damage the unborn child .

Future Directions

Imidazole derivatives have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name

6-(3-ethoxypropyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c1-5-23-8-6-7-19-10(2)9-20-11-12(16-14(19)20)17(3)15(22)18(4)13(11)21/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWVPQVQTHGKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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